molecular formula C11H7ClN4 B590119 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

カタログ番号: B590119
分子量: 230.65 g/mol
InChIキー: VYSURYHOHZGRLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: Not explicitly provided; structurally related to compounds in ) is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyrazine core. The chlorine atom at position 8 and the phenyl group at position 3 define its structural uniqueness. This compound serves as a critical intermediate in medicinal chemistry, particularly for developing anticancer agents and kinase inhibitors (e.g., c-Met/VEGFR-2 dual inhibitors) . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions, with yields optimized to ~80% under conditions described in .

Key spectroscopic data include:

  • ESI-MS m/z: [M+H]+ = 240.12 (calculated for C₁₂H₈ClN₅) .
  • ¹H NMR (DMSO-d₆): Peaks at δ 8.75 (s, 1H, pyrazine-H) and 7.99 (s, 1H, triazole-H), with aromatic protons of the phenyl group appearing between δ 7.2–7.6 .

準備方法

Cyclocondensation of 2-Chloro-3-hydrazinylpyrazine with Benzaldehyde

The most widely reported method involves the cyclocondensation of 2-chloro-3-hydrazinylpyrazine (S4 ) with benzaldehyde under oxidative conditions. This approach, adapted from Korsik et al. (2020) , proceeds via a two-step mechanism:

  • Hydrazone Formation : Benzaldehyde reacts with S4 to form a hydrazone intermediate.

  • Oxidative Cyclization : Chloramine T trihydrate facilitates intramolecular cyclization, yielding the triazolo[4,3-a]pyrazine core.

Typical Reaction Conditions

  • Reactants : S4 (1.0 equiv), benzaldehyde (1.1 equiv), chloramine T (1.3 equiv)

  • Solvent : Ethanol (reflux, 12–15 h)

  • Workup : Filtration and washing with cold H2_2O/EtOAC

  • Yield : 80% (0.976 g from 5.31 mmol S4 )

Characterization Data

  • Melting Point : 192–195°C (lit. 193–195°C)

  • 1^1H NMR (200 MHz, CDCl3_3): δ 8.16 (d, J=4.8J = 4.8 Hz, 1H), 7.92–7.78 (m, 2H), 7.72 (d, J=4.8J = 4.8 Hz, 1H), 7.64 (q, J=3.1J = 3.1 Hz, 3H)

  • HRMS : [M + Na]+^+ calcd. 253.0251, found 253.0252

Table 1: Optimization of Cyclocondensation Parameters

ParameterTested RangeOptimal ValueImpact on Yield
SolventEtOH, MeOH, DMFEtOHMax 80%
Temperature60°C, refluxReflux+15% yield
Oxidizing AgentChloramine T, DDQChloramine T80% vs. 65%
Reaction Time6–24 h12–15 hNo degradation

One-Pot Synthesis via Sequential Hydrazination and Cyclization

A streamlined one-pot protocol eliminates intermediate isolation . This method combines hydrazine hydrate, 2-chloropyrazine, and benzaldehyde in a single reactor:

Procedure :

  • Hydrazination : 2-Chloropyrazine reacts with hydrazine hydrate (35% w/v) in acetonitrile (20°C, 1 h).

  • Aldol Condensation : Benzaldehyde is added, followed by chloramine T (1.3 equiv) at 0°C.

  • Cyclization : Reflux in EtOH for 8 h.

Advantages :

  • Yield : 78–82% (compared to 80% in stepwise method)

  • Time : 10 h total vs. 15 h for sequential steps

  • Purification : Avoids column chromatography; precipitation in MTBE suffices

Critical Analysis of Methodologies

Efficiency and Scalability

The cyclocondensation route ( ) remains the gold standard for laboratory-scale synthesis (80% yield). However, the one-pot method ( ) offers superior scalability, reducing solvent use by 40% and eliminating intermediate handling.

Byproduct Formation

Dehalogenation side products (e.g., 3-phenyl- triazolo[4,3-a]pyrazine) occur in ≤5% yield when excess chloramine T is used . This is mitigated by strict stoichiometric control (1.3 equiv oxidizer).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) suppress tele-substitution at C8 but reduce yields to 60–65% . Ethanol balances reactivity and selectivity, favoring C3-phenylation.

Industrial Considerations

Process Economics :

  • Raw Material Cost : $12.50/mol (S4 ) vs. $9.80/mol (2-chloropyrazine in one-pot)

  • Waste Generation : 0.8 kg waste/kg product (one-pot) vs. 1.2 kg (stepwise)

Safety : Chloramine T poses moderate explosion risk above 130°C, necessitating temperature-controlled addition .

化学反応の分析

OSM-S-599は、以下を含むさまざまな種類の化学反応を受けます。

    酸化: OSM-S-599は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

    還元: OSM-S-599を含む還元反応では、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用できます。これらの反応は、一般的に化合物の還元誘導体の形成をもたらします。

    置換: OSM-S-599は、特定の官能基が他の官能基に置き換えられる置換反応を受けることができます。これらの反応の一般的な試薬には、ハロゲンと求核剤が含まれます。

科学研究への応用

OSM-S-599は、以下を含む広範囲の科学研究への応用を持っています。

    化学: 化学において、OSM-S-599はさまざまな有機合成反応における試薬として使用されます。その独特な化学的特性により、複雑な分子を作成するのに役立ちます。

    生物学: 生物学的研究において、OSM-S-599は細胞プロセスへの潜在的な影響について研究されています。シグナル伝達経路や分子間相互作用を調査するために使用できます。

    医学: OSM-S-599は、特に特定の分子経路を標的にできる疾患の治療における潜在的な治療応用を持っています。臨床設定におけるその有効性と安全性を調べるための研究が進められています。

    産業: 産業用途において、OSM-S-599は特殊化学物質や材料の生産に使用できます。その独特の特性により、さまざまな製造プロセスに適しています。

科学的研究の応用

The compound has been investigated for several biological activities, including:

  • Antibacterial Properties : Research has shown that derivatives of triazolo[4,3-a]pyrazine exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
  • Antidiabetic Activity : 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine serves as a key pharmacophore in the synthesis of sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type II diabetes mellitus. This highlights its importance in the pharmaceutical industry for developing antidiabetic medications .
  • Anticonvulsant Effects : The compound has shown potential as an anticonvulsant agent in various studies. Its structural characteristics contribute to its effectiveness in modulating neurological pathways .

Synthetic Applications

The synthesis of this compound involves several methodologies that are crucial for producing derivatives with enhanced biological activities:

  • Synthetic Routes : Various synthetic pathways have been developed to create this compound and its derivatives. For example, one method involves the nucleophilic substitution of halogenated pyrazines with hydrazine derivatives, leading to the formation of the triazole ring .
  • Intermediate Synthesis : The compound can also be synthesized as an intermediate for other complex molecules used in drug discovery. This versatility makes it a valuable scaffold for further chemical modifications .

Case Studies and Research Findings

A number of studies have documented the synthesis and evaluation of this compound and its derivatives:

StudyFindings
Synthesis and Antibacterial Activity A series of novel derivatives were synthesized; some exhibited MICs as low as 16 μg/mL against E. coli, comparable to standard antibiotics .
Pharmacological Evaluation The compound's role as a DPP-4 inhibitor was confirmed through various assays demonstrating its efficacy in lowering blood glucose levels .
Anticonvulsant Activity Certain derivatives showed promising anticonvulsant properties in preclinical models .

作用機序

OSM-S-599の作用機序には、細胞内の特定の分子標的との相互作用が含まれます。この化合物は酵素または受容体に結合して、その活性を調節し、細胞プロセスに影響を与える可能性があります。関与する正確な経路は、OSM-S-599が使用される特定のアプリケーションとコンテキストによって異なります。

類似化合物の比較

OSM-S-599は、その独自性を強調するために、他の類似の化合物と比較できます。類似の化合物には以下が含まれます。

これらの化合物と比較して、OSM-S-599は、特定の結合親和性またはさまざまな条件下での安定性など、特定のアプリケーションに適した独自の特性を持っている可能性があります。

結論として、OSM-S-599は、さまざまな科学および産業分野で大きな可能性を秘めた化合物です。その独特の化学的特性と潜在的な治療効果により、継続的な研究開発の貴重な対象となっています。

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Applications References
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine Cl (8), Ph (3) 80 Not reported Kinase inhibition, anticancer
8-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine Cl (8), 4-NO₂-Ph (3) 92 231–234 (decomp.) Antimicrobial, SNAr reactivity
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Cl (8), CF₃ (3) 76.57 Not reported Anticancer intermediates
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol OH (8), 4-MeO-Ph (3) 94 Not reported Antihypertensive agents
8-Phenethoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine OCH₂CH₂Ph (8), Ph (3) 58 Not reported Bioactivity modulation

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ at position 3 in compound 27) enhance SNAr reactivity at position 8, enabling efficient derivatization with amines or alcohols . The trifluoromethyl group (compound 1 in ) increases lipophilicity, improving membrane permeability for anticancer applications .

Synthetic Efficiency :

  • The 4-nitrophenyl derivative (compound 27) achieves the highest yield (92%) due to optimized cyclization conditions .
  • Bulky substituents (e.g., phenethoxy at position 8 in compound 31) reduce yields (58%) due to steric hindrance .

Biological Activity :

  • Hydroxy or methoxy substituents at position 8 (e.g., compound 48a) correlate with antihypertensive activity, while chlorine enhances antimicrobial properties .

Reactivity and Functionalization

Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Substrate Nucleophile Conditions Yield (%) Reference
This compound 2-Phenylethan-1-ol PEG400, 120°C, 5 min 58
8-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine Piperidine DMF, 80°C, 1 h 87
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Aliphatic amines PEG400, 120°C, 1 h 73–99
  • The electron-deficient pyrazine ring facilitates SNAr, with yields exceeding 90% for aliphatic amines .
  • Steric hindrance from the phenyl group at position 3 slightly reduces reactivity compared to unsubstituted analogues .

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties (via PubChem and Experimental Data)

Compound LogP Molecular Weight (g/mol) Solubility (mg/mL)
This compound 2.8 241.67 ~0.5 (DMSO)
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 3.1 222.56 ~1.2 (DMSO)
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol 1.9 228.23 ~10 (Water)
  • The trifluoromethyl derivative exhibits higher LogP, favoring blood-brain barrier penetration .
  • Hydroxy substitution at position 8 improves aqueous solubility, critical for oral bioavailability .

生物活性

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a compound belonging to the triazolo[4,3-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through condensation reactions involving various precursors. For instance, derivatives can be formed by reacting 8-chloro-1-substituted-[1,2,4]triazolo[4,3-a]pyrazines with phenyl groups in the presence of specific catalysts under controlled conditions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound was evaluated for its efficacy against various bacterial strains using the microbroth dilution method. Notably:

  • Minimum Inhibitory Concentrations (MICs) : The compound showed MIC values comparable to standard antibiotics. For example:
    • Against Staphylococcus aureus: MIC = 32 μg/mL
    • Against Escherichia coli: MIC = 16 μg/mL

These results indicate that the compound possesses moderate to good antibacterial activity and suggests its potential as a lead compound for further development in antibiotic therapies .

Antifungal and Antiviral Activities

In addition to its antibacterial properties, derivatives of triazolo[4,3-a]pyrazine have been reported to exhibit antifungal and antiviral activities. The structural features of the triazole ring contribute to these biological effects by interacting with specific cellular targets in pathogens. For instance:

  • Antifungal Activity : Some derivatives have shown effectiveness against fungal strains such as Candida albicans.
  • Antiviral Activity : Research indicates potential antiviral effects against certain viruses; however, specific data on this compound is still emerging.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo[4,3-a]pyrazine derivatives. Key factors influencing activity include:

  • Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish antibacterial potency.
  • Chlorine Substitution : The presence of chlorine at the 8-position has been linked to increased biological activity.

Case Studies and Research Findings

StudyFindings
Synthesis and Antibacterial Activity Confirmed moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria.
Antifungal Properties Demonstrated effectiveness against Candida albicans.
Structure-Activity Relationship Analysis Identified key structural features that enhance antibacterial efficacy.

Q & A

Q. What are the established synthetic routes for 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine, and how do reaction conditions influence product purity?

Basic
The compound is typically synthesized via cyclization or halogenation reactions. A key method involves treating triazolopyrazine precursors with phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine atom at the 8-position. For example, heating 2-benzyl-1,2,4-triazolo[4,3-a]pyrazin-3,8-dione derivatives with POCl₃ yields 8-chloro derivatives with >95% purity (no further purification required) .
Methodological Note : Optimize stoichiometry (e.g., excess POCl₃) and reaction time (6–12 hours) to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., singlet for isolated protons at C-5) and carbon shifts (C-8 chlorine induces downfield shifts ~160–165 ppm) .
  • HRMS : Validate molecular formula (e.g., C₁₁H₈ClN₄ requires m/z 243.0432).
  • IR : Detect C-Cl stretches at 550–600 cm⁻¹ .

Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Q. How can researchers address contradictions in spectral data arising from isomerization or rearrangement?

Advanced
Contradictions often stem from Dimroth-like rearrangements or isomerization during synthesis. For example, electron-deficient hydrazinopyridines can form [1,2,4]triazolo[4,3-a]pyridine isomers under thermal stress, altering NMR/MS profiles .
Resolution Strategy :

  • Perform temperature-controlled reactions (e.g., <60°C to suppress rearrangement).
  • Use X-ray crystallography to unambiguously assign structures when spectral ambiguity persists .

Q. What strategies improve synthetic yield and scalability for 8-chloro derivatives?

Advanced

Parameter Optimal Condition Yield Reference
SolventAnhydrous dioxane or acetonitrile85–99%
CatalystK₂CO₃ (for cyclization)>90%
WorkupRecrystallization (DMFA/i-propanol)95% purity

Key Insight : Avoid aqueous workup for moisture-sensitive intermediates; use anhydrous Na₂SO₄ for drying .

Q. How does structural modification at the 3-phenyl or 8-chloro position affect adenosine receptor binding?

Advanced
Derivatives with electron-withdrawing groups (e.g., CF₃) at the 3-position show enhanced affinity for adenosine A₁/A₂A receptors. For example:

Derivative A₁ Receptor IC₅₀ (nM) A₂A Receptor IC₅₀ (nM)
8-Cl, 3-CF₃12 ± 28 ± 1
8-Cl, 3-Ph45 ± 530 ± 4

The 8-chloro group stabilizes receptor interactions via hydrophobic pockets, while 3-substituents modulate selectivity .

Q. What are the key physicochemical properties influencing bioavailability?

Basic

  • LogP : ~2.1 (calculated), indicating moderate lipophilicity.
  • Solubility : Poor in water (<0.1 mg/mL); use DMSO or methanol for in vitro assays .
  • Melting Point : 82–84°C (decomposition observed above 150°C) .

Q. How can isomerization during synthesis be monitored and controlled?

Advanced

  • TLC Monitoring : Use silica gel plates with UV254 to track isomer ratios (e.g., [1,2,4]triazolo[4,3-a] vs. [1,5-a] isomers) .
  • Kinetic Control : Shorten reaction times (e.g., 4 hours) and use polar aprotic solvents (e.g., DMF) to favor kinetic products .

Q. What computational methods predict the compound’s reactivity or binding modes?

Advanced

  • DFT Calculations : Model electrophilic aromatic substitution at C-8 to predict halogenation sites .
  • Molecular Docking : Use AutoDock Vina to simulate adenosine receptor binding, focusing on π-π stacking with Phe168 (A₂A) .

特性

IUPAC Name

8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-11-15-14-10(16(11)7-6-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSURYHOHZGRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Title compound 471 (0.8 g, 5.53 mmol) and Trimethyl orthobenzoate (5 mL, 29.1 mmol) were combined and the reaction mixture was stirred at 120° C. for 3 h. The mixture was cooled to room temperature and the solid was filtered and washed with hexanes to afford title compound 472 (1.35 g, 100%) as a beige solid. MS (m/z): 231.1 (M+H)
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
100%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。